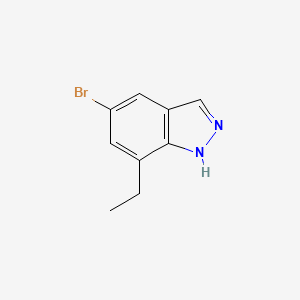

5-Bromo-7-ethyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-ethyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSIDFXINVIZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610772 | |

| Record name | 5-Bromo-7-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635712-49-1 | |

| Record name | 5-Bromo-7-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-ethyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-7-ethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-Bromo-7-ethyl-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental procedures, and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of the Indazole Core

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The indazole nucleus is a key pharmacophore in a variety of therapeutic agents, exhibiting anti-inflammatory, antitumor, and anti-HIV properties.[1] The specific substitution pattern of this compound makes it a promising building block for the development of novel kinase inhibitors and other targeted therapies. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the ethyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for biological targets.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient approach to the synthesis of this compound involves a classical indazole ring formation via diazotization and cyclization of a suitably substituted o-toluidine derivative. The key starting material identified for this route is 4-bromo-2-ethyl-6-methylaniline. This retrosynthetic analysis is depicted below:

Figure 1: Retrosynthetic analysis of this compound.

This strategy is advantageous as it utilizes a commercially available and relatively inexpensive starting material, 2-ethyl-6-methylaniline, and employs well-established and scalable chemical transformations.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-ethyl-6-methylaniline

The synthesis of the crucial intermediate, 4-bromo-2-ethyl-6-methylaniline, is achieved through the regioselective bromination of 2-ethyl-6-methylaniline. The directing effects of the amino and alkyl groups on the aromatic ring are key to achieving the desired substitution pattern.

Step 1: Acetylation of 2-Ethyl-6-methylaniline

To control the reactivity of the aniline and to direct the bromination to the desired para-position, the amino group is first protected by acetylation.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-6-methylaniline (1.0 eq.) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford N-(2-ethyl-6-methylphenyl)acetamide.

-

Step 2: Bromination of N-(2-ethyl-6-methylphenyl)acetamide

The bromination is carried out on the acetylated aniline, where the bulky acetamido group directs the incoming electrophile (bromine) to the sterically less hindered para-position.

-

Procedure:

-

Dissolve N-(2-ethyl-6-methylphenyl)acetamide (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.[2]

-

Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution while stirring at room temperature.[2]

-

Continue stirring for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-ethyl-6-methylphenyl)acetamide.

-

Step 3: Hydrolysis of N-(4-bromo-2-ethyl-6-methylphenyl)acetamide

The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine.

-

Procedure:

-

Suspend N-(4-bromo-2-ethyl-6-methylphenyl)acetamide (1.0 eq.) in a mixture of concentrated hydrochloric acid and dioxane.[2]

-

Heat the mixture to reflux for 2 hours.[2]

-

After cooling, neutralize the reaction mixture with an aqueous solution of sodium hydroxide until the pH is basic.[2]

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to give pure 4-bromo-2-ethyl-6-methylaniline.[2]

-

Part 2: Synthesis of this compound

The final step involves the diazotization of the aniline followed by an intramolecular cyclization to form the indazole ring system.

Figure 2: Overall synthetic workflow for this compound.

Step 4: Acetylation of 4-Bromo-2-ethyl-6-methylaniline

Similar to the first step, the aniline is acetylated to facilitate the subsequent cyclization reaction.

-

Procedure:

Step 5: Diazotization and Intramolecular Cyclization

This is the key ring-forming step where the amino group is converted to a diazonium salt, which then undergoes an intramolecular cyclization with the adjacent methyl group.

-

Procedure:

Step 6: Hydrolysis and Work-up

The final step involves the hydrolysis of the intermediate and purification of the target compound.

-

Procedure:

-

After cooling the reaction to room temperature, distill off the volatile components under reduced pressure.[3]

-

Add water to the residue and perform an azeotropic distillation to remove any remaining volatile impurities.[3]

-

Transfer the product mass back into the reaction vessel and add concentrated hydrochloric acid. Heat the mixture to 50-55 °C for 2 hours.[3]

-

Cool the solution and basify with 50% sodium hydroxide to a pH of 11.[3]

-

Extract the product with ethyl acetate.[3]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter through a silica gel pad.[3]

-

Concentrate the eluant by rotary evaporation, adding heptane during the distillation to precipitate the solid product.[3]

-

Slurry the solids with heptane, filter, and dry under vacuum to yield this compound.[3]

-

Data Presentation

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product |

| 1 | 2-Ethyl-6-methylaniline | Acetic anhydride | Glacial Acetic Acid | Reflux | 2 | N-(2-ethyl-6-methylphenyl)acetamide |

| 2 | N-(2-ethyl-6-methylphenyl)acetamide | N-Bromosuccinimide | Chloroform | RT | 4 | N-(4-bromo-2-ethyl-6-methylphenyl)acetamide |

| 3 | N-(4-bromo-2-ethyl-6-methylphenyl)acetamide | Conc. HCl | Dioxane | Reflux | 2 | 4-Bromo-2-ethyl-6-methylaniline |

| 4 | 4-Bromo-2-ethyl-6-methylaniline | Acetic anhydride | Chloroform | <40 | 0.8 | N-(4-bromo-2-ethyl-6-methylphenyl)acetamide |

| 5 | N-(4-bromo-2-ethyl-6-methylphenyl)acetamide | Isoamyl nitrite, K-acetate | Chloroform | 68 | 20 | Crude Indazole Intermediate |

| 6 | Crude Intermediate | Conc. HCl, NaOH | Water, Ethyl Acetate | 50-55 | 2 | This compound |

Table 1: Summary of Reaction Conditions.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity. Expected characterization data would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the indazole core, the ethyl group (a quartet and a triplet), and the N-H proton.

-

¹³C NMR: Resonances for all the carbon atoms in the molecule, including the two aromatic rings and the ethyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of C₉H₉BrN₂ (225.09 g/mol ).

Trustworthiness and Self-Validation

The described protocol is based on well-established and reliable chemical transformations. The acetylation step serves as a self-validating system by controlling the regioselectivity of the bromination. The progress of each reaction can be monitored by TLC, ensuring that each step proceeds to completion before moving to the next. The final product's identity and purity are confirmed through rigorous spectroscopic analysis, providing a high degree of confidence in the synthesized material.

Conclusion

This in-depth technical guide outlines a practical and efficient synthesis of this compound. By starting with the readily available 2-ethyl-6-methylaniline and employing a series of robust and well-understood reactions, this protocol provides a reliable method for obtaining this valuable building block for drug discovery and development. The detailed step-by-step procedures and the underlying scientific rationale offer researchers a solid foundation for the successful synthesis of this and related indazole derivatives.

References

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (2014).

-

Exploring 2-Ethyl-6-Methylaniline: A Key Pesticide Intermediate. (n.d.). Retrieved from [Link]

- CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents. (2015).

-

2-methyl-6-ethyl aniline - ChemBK. (n.d.). Retrieved from [Link]

-

4-Bromo-2-ethyl-6-methylaniline | C9H12BrN | CID 960761 - PubChem. (n.d.). Retrieved from [Link]

-

United States Patent Office. (n.d.). Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023). Retrieved from [Link]

-

Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (2012). Retrieved from [Link]

-

This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

(PDF) 4-Bromo-2,6-dimethylaniline - ResearchGate. (2008). Retrieved from [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (2014). Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2022). Retrieved from [Link]

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-Bromo-7-ethyl-1H-indazole chemical properties

An In-depth Technical Guide to 5-Bromo-7-ethyl-1H-indazole

Introduction

This compound is a substituted indazole derivative that serves as a valuable heterocyclic building block in the fields of medicinal chemistry and pharmaceutical development. The indazole scaffold itself is a privileged structure, frequently found in a variety of biologically active compounds and FDA-approved drugs.[1] The strategic placement of a bromine atom and an ethyl group on the indazole core provides synthetic handles for further molecular elaboration, making this compound a key intermediate in the synthesis of complex target molecules, particularly in the realms of oncology and neurology.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Chemical Identity and Properties

This compound is characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine substituent at position 5 and an ethyl group at position 7.

Structural Information

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 635712-49-1 | [3][4] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| Molecular Weight | 225.09 g/mol | [4] |

| Monoisotopic Mass | 223.9949 Da | [5] |

| IUPAC Name | This compound | [4] |

| Physical Form | Light yellow to yellow powder or crystals | [4] |

| Purity | Typically ≥95% | [3][4] |

| InChI | 1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12) | [4] |

| InChIKey | UXSIDFXINVIZIM-UHFFFAOYSA-N | [4] |

| SMILES | CCC1=CC(=CC2=C1NN=C2)Br | [5] |

| Storage Temperature | Room temperature, sealed in a dry environment | [4] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient route can be extrapolated from established methods for analogous substituted indazoles.[6][7][8] The most common approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

A likely precursor for this synthesis is 4-bromo-2-ethyl-6-methylaniline. The synthesis would proceed via a diazotization reaction, followed by cyclization to form the indazole ring.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Adapted from related syntheses)

This protocol is based on the synthesis of similar 5-bromo-indazoles and should be optimized for this specific target.[6][7]

-

Dissolution: Dissolve the starting material, 4-bromo-2-ethyl-6-methylaniline, in a suitable solvent mixture, such as acetic acid or an alcohol/acid mixture.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to control the exothermic reaction and ensure the stability of the resulting diazonium salt.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature before gradually warming to room temperature. The cyclization to form the indazole ring may occur spontaneously or require gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a neutral or slightly basic pH.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter. Concentrate the solvent under reduced pressure.

-

Final Product Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by three main features: the N-H proton of the pyrazole ring, the C-Br bond on the benzene ring, and the aromatic ring system itself.

Caption: Key reactive sites on this compound.

-

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen (N1) is weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be functionalized via alkylation, arylation, or acylation, allowing for the introduction of diverse substituents at this position.

-

C5-Bromine for Cross-Coupling: The bromine atom at position 5 is the most versatile functional group for derivatization. It readily participates in various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This reactivity makes the compound an excellent scaffold for building molecular libraries for drug screening.[2]

-

-

Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution, although the regioselectivity will be influenced by the existing electron-donating (ethyl) and deactivating (bromo) groups.

Applications in Research and Drug Discovery

This compound is primarily used for research and development purposes.[3] Its utility stems from its identity as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indazole core is present in several approved drugs, highlighting its importance in medicinal chemistry.[1]

-

Scaffold for Kinase Inhibitors: Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology. The ability to functionalize the 5-position allows for the exploration of the kinase active site to enhance potency and selectivity.[2]

-

Intermediate for Bioactive Compounds: This compound serves as a starting material for multi-step syntheses of novel therapeutic agents. The bromine atom provides a reliable anchor point for introducing pharmacophoric features required for biological activity.[2][9]

Spectroscopic Profile (Expected)

Definitive characterization of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its expected profile can be predicted based on its structure and data from analogous compounds.[10][11][12]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indazole ring, a broad singlet for the N-H proton (which may exchange with D₂O), and a characteristic quartet and triplet for the ethyl group protons.

-

¹³C NMR: The spectrum would display nine unique carbon signals corresponding to the seven aromatic carbons and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom. The predicted monoisotopic mass is 223.9949 Da.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching band (typically broad, around 3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching in the aromatic region (~1450-1600 cm⁻¹), and C-H bending vibrations for the ethyl group.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid breathing dust.[4][13] Wash hands thoroughly after handling.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][13] If inhaled, move the person to fresh air.[13] If swallowed, seek medical attention.[13]

-

-

Storage:

-

Disposal:

References

-

Amerigo Scientific. This compound. Available from: [Link]

-

Wiley-VCH. Supporting Information for Synthesis of 1H-Indazoles. Available from: [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChemLite. This compound (C9H9BrN2). Available from: [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Ahmad/891395b28a11a8775f284e555845c088f117f7b6]([Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications.... Available from: [Link]

-

Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. Available from: [Link]

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information Rediscovering copper-based catalysts.... Available from: [Link]

Sources

- 1. Indazole Derivatives [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 635712-49-1 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]

- 12. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-7-ethyl-1H-indazole (CAS Number: 635712-49-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. This prominence is evidenced by its presence in a range of approved drugs, including the antiemetic granisetron and the kinase inhibitor axitinib.[2] Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's pharmacological profile, making it a versatile template for the design of novel therapeutic agents. This guide focuses on a specific, synthetically valuable derivative: 5-Bromo-7-ethyl-1H-indazole.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 635712-49-1 | [3] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| Molecular Weight | 225.09 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [3][4] |

| Purity | Typically ≥95% | [3] |

Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in publicly available literature; however, a robust synthetic strategy can be devised based on established methods for analogous indazole formations. The most probable and industrially scalable approach involves the diazotization and subsequent cyclization of a substituted aniline precursor, specifically 4-bromo-2-ethyl-6-methylaniline. This method, a variation of the Jacobson-Huber reaction, is a well-established route to the indazole core.

Proposed Synthetic Pathway

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Adapted from a similar synthesis[1])

Part 1: Acetylation of 4-Bromo-2-ethyl-6-methylaniline

-

In a well-ventilated fume hood, dissolve 4-bromo-2-ethyl-6-methylaniline in a suitable solvent such as chloroform or glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for a sufficient time to ensure complete acetylation.

-

The resulting N-acetyl-4-bromo-2-ethyl-6-methylaniline can be isolated by precipitation with water and filtration, or carried forward to the next step directly.

Part 2: Nitrosation and Cyclization

-

To the solution containing the acetylated intermediate, add a nitrite source, such as sodium nitrite or an alkyl nitrite (e.g., isoamyl nitrite), portion-wise while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is typically heated to induce cyclization of the in-situ formed N-nitroso intermediate. The optimal temperature and time will need to be determined empirically.

-

Upon completion of the reaction, as monitored by a suitable technique like Thin Layer Chromatography (TLC), the mixture is cooled.

-

The crude product is then worked up, which may involve neutralization with a base (e.g., sodium hydroxide solution) and extraction with an organic solvent (e.g., ethyl acetate).[1]

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified, typically by column chromatography on silica gel, to yield the final product.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of closely related, well-characterized indazole derivatives.[5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The indazole NH proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons on the benzene ring will exhibit splitting patterns dependent on their coupling with each other. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine and ethyl substituents, as well as the fused pyrazole ring. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 225.0022 g/mol .[7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of acetyl-CoA carboxylase (ACC).[8] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids. The inhibition of ACC has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain types of cancer.

The patent literature (WO 2009/144554 A1) specifically discloses the use of this compound in the preparation of a series of pyrazolospiroketone-based ACC inhibitors.[8] In these complex molecules, the this compound moiety serves as a crucial building block, contributing to the overall shape and electronic properties of the final inhibitor, which dictates its binding affinity and selectivity for the ACC enzyme.

Figure 2: Role of this compound in the development of ACC inhibitors.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for structurally related bromo-indazoles, appropriate precautions should be taken.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable heterocyclic building block with a confirmed application in the synthesis of next-generation therapeutics targeting metabolic diseases. Its synthesis, while not explicitly published, can be reliably achieved through established methodologies for indazole formation. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic approach, predicted characterization data, and its significant role in drug discovery. As research into ACC inhibitors and other therapeutic targets continues, the utility of strategically substituted indazoles like this compound is poised to expand, making it a compound of considerable interest to the scientific community.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

AWS. Supporting Information. Retrieved from [Link]

-

ACS Publications. (2010). Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2016). Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. Retrieved from [Link]

-

PubMed. (2010). Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation. Retrieved from [Link]

-

Amerigo Scientific. This compound. Retrieved from [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- Google Patents. (2009). WO 2009/144554 A1 - Pyrazolospiroketone acetyl-coa carboxylase inhibitors.

-

Eureka | Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

-

VNUHCM Journal of Science and Technology Development. (2023). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PubChemLite. This compound (C9H9BrN2). Retrieved from [Link]

- Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.

- Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.

-

National Institutes of Health. (2006). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Retrieved from [Link]

-

Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

-

PubMed. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats. Retrieved from [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

PubChem. 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. matrixscientific.com [matrixscientific.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - this compound (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 7. 5-bromo-1H-indazole(53857-57-1) 1H NMR [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to 5-Bromo-7-ethyl-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical overview of 5-Bromo-7-ethyl-1H-indazole, a specific derivative poised for significant utility in drug discovery and development. We will explore its fundamental physicochemical properties, outline a representative synthetic and analytical workflow, and discuss its strategic application as a versatile chemical intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. The presence of a bromine atom provides a reactive handle for further chemical modification, while the ethyl group can influence solubility and steric interactions within biological targets. Its core properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 225.088 g/mol | [3] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| CAS Number | 635712-49-1 | [3] |

| Canonical SMILES | CCC1=CC=C(Br)C=C2C1=NN=C2 | N/A |

| Typical Purity | ≥95% (via HPLC) | [3] |

| Appearance | Expected to be an off-white to yellow or orange solid | [4][5] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not prominently published, its structure lends itself to established methods for indazole formation. The most common approach involves the diazotization and subsequent intramolecular cyclization of a substituted aniline. The following protocol is a representative example adapted from the synthesis of the closely related 5-bromo-1H-indazole and serves as a robust starting point.[6]

Causality Behind Experimental Choices

The chosen synthetic route is a multi-step process where each stage is designed for a specific chemical transformation.

-

Acetylation: The initial protection of the amine as an acetamide moderates its reactivity and directs the subsequent diazotization.

-

Diazotization & Cyclization: The use of an organic nitrite source (isoamyl nitrite) in a non-aqueous solvent allows for the formation of the diazonium salt, which immediately undergoes an intramolecular cyclization to form the indazole ring. This is a classic and reliable method for creating the indazole core.

-

Hydrolysis: The final step involves the removal of the acetyl protecting group under acidic conditions to yield the free 1H-indazole.

-

Purification: A multi-stage workup involving extraction, washing with brine (to remove water-soluble impurities), and filtration through silica or Celite is crucial for isolating the crude product. Final purification by column chromatography is essential to achieve high purity suitable for subsequent synthetic steps or biological screening.

Representative Experimental Protocol

Starting Material Note: This protocol would commence with 4-bromo-2-ethyl-6-methylaniline or a similarly substituted precursor to achieve the desired 7-ethyl substitution.

-

Acetylation: To a solution of the starting aniline (1.0 eq) in chloroform, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 40°C. Stir the solution for 1 hour.

-

Cyclization: Add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq) to the reaction mixture. Heat the solution to reflux (approx. 65-70°C) and maintain for 18-24 hours, monitoring by TLC for the consumption of the starting material.

-

Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the volatile components.

-

Hydrolysis: Add water and concentrated hydrochloric acid to the residue. Heat the mixture to 50-60°C for 2-4 hours to facilitate hydrolysis of the intermediate.

-

Neutralization & Extraction: Cool the solution to 20°C and carefully adjust the pH to ~11 using a 50% sodium hydroxide solution, ensuring the temperature remains below 40°C. Add ethyl acetate to extract the product. Filter the biphasic mixture through a pad of Celite to remove any solids.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the synthesized compound meets the required standards for subsequent use, a panel of analytical techniques must be employed. This self-validating system confirms both the molecular identity and the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure. The resulting spectra should confirm the presence of the ethyl group, the aromatic protons on the indazole core, and the overall substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound, which should match the calculated value of 225.088 g/mol .[3] The distinct isotopic pattern of bromine (¹⁹Br/⁸¹Br) provides an additional layer of confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound.[4] By using a calibrated detector, the percentage of the desired product relative to any impurities can be accurately quantified.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the structural and purity validation of the synthesized compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile building block for creating more complex and potent drug candidates.

The Indazole Scaffold in Approved Therapeutics

The indazole scaffold is a key feature in numerous FDA-approved drugs, demonstrating its clinical significance.[2] Its ability to form critical hydrogen bonds and participate in various binding interactions makes it ideal for targeting enzymes, particularly kinases.

-

Axitinib & Pazopanib: These are multi-kinase inhibitors used in cancer therapy that feature an indazole core.[1][2]

-

Granisetron: This is a selective 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][2]

A Versatile Intermediate for Lead Optimization

This compound is not typically the final drug but rather a crucial intermediate.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a highly effective handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[7] This allows for the strategic introduction of diverse chemical groups to explore the structure-activity relationship (SAR) and optimize a lead compound's potency, selectivity, and pharmacokinetic properties.

-

Modulation of Properties: The 7-ethyl group provides steric bulk and lipophilicity compared to an unsubstituted or methyl-substituted analogue.[4] This can be exploited to fine-tune a molecule's fit within a target's binding pocket or to improve its metabolic stability and cell permeability.

Conceptual Role as a Kinase Inhibitor

Many indazole-based drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling. They often act as ATP-competitive inhibitors, occupying the binding site normally reserved for adenosine triphosphate (ATP), thereby blocking the downstream signaling cascade that can lead to cancer cell proliferation.

Caption: Conceptual diagram of an indazole derivative blocking a kinase active site to halt signal propagation.

Safety and Handling

Based on data from structurally related bromo-indazoles, this compound should be handled with care.[8][9]

-

Hazards: Assumed to be harmful if swallowed and to cause serious eye irritation or damage. May cause skin and respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 225.088 g/mol , is more than a simple chemical entity; it is a strategically designed building block for modern drug discovery. Its combination of a privileged indazole core, a reactive bromine handle, and a modulating ethyl group makes it a valuable asset for medicinal chemists. By understanding its properties, synthesis, and analytical validation, researchers can effectively incorporate this compound into programs targeting a wide range of diseases, particularly in the fields of oncology and neurology.

References

-

Amerigo Scientific. This compound. [Link]

-

Chem-Impex. 5-Bromo-7-methyl-1H-indazole. [Link]

-

PubChem. 5-bromo-1H-indazole. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. [Link]

-

PubChem. 5-bromo-7-nitro-1H-indazole. [Link]

-

Patsnap. Synthetic process of 5-bromo-7-azaindole. [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. [Link]

- Google Patents.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole Derivatives [bldpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

5-Bromo-7-ethyl-1H-indazole: A Comprehensive Technical Guide on Synthesis, Properties, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a detailed technical overview of 5-Bromo-7-ethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its chemical identity, physicochemical and spectroscopic properties, a plausible and detailed synthetic route, and its reactivity in key chemical transformations. Furthermore, this document contextualizes the compound's utility as a versatile building block for developing novel therapeutics, drawing on the established importance of the indazole scaffold as a privileged structure in modern pharmaceuticals. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable intermediate.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged scaffolds" due to their frequent appearance in bioactive molecules.[1][2] Its structure is characterized by a pyrazole ring fused to a benzene ring, with a bromine substituent at position 5 and an ethyl group at position 7.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 635712-49-1 | [3][4] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| Molecular Weight | 225.09 g/mol | [3] |

| Canonical SMILES | CCc1cccc2c1c(Br)cc[nH]2 | N/A |

| InChI Key | (Predicted) YQBCVUGXGZQHRE-UHFFFAOYSA-N | N/A |

| MDL Number | MFCD11044594 | [3][4] |

Physicochemical and Spectroscopic Properties

Predicting and confirming the physical and spectroscopic properties of a molecule are critical for its synthesis, purification, and characterization. While exhaustive experimental data for this specific compound is not publicly available, we can infer its likely characteristics based on closely related analogs and fundamental chemical principles.

Physicochemical Properties (Estimated)

The properties listed below are estimated based on the known data for the closely related analog, 5-Bromo-7-methyl-1H-indazole, and general chemical principles. The substitution of a methyl with an ethyl group is expected to have a minor impact on these bulk properties.

| Property | Estimated Value | Notes |

| Appearance | Off-white to light-orange solid | Based on analog 5-Bromo-7-methyl-1H-indazole.[5] |

| Melting Point | ~180-190 °C | Analog 5-Bromo-7-methyl-1H-indazole melts at 184-185 °C.[6] |

| Boiling Point | >350 °C at 760 mmHg | Analog 5-Bromo-7-methyl-1H-indazole boils at 346.2 °C.[6] |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water. | Typical for functionalized heterocyclic compounds. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for unambiguous structure verification. The following are the expected key features:

-

¹H NMR (400 MHz, DMSO-d₆):

-

NH Proton: A broad singlet around δ 13.0-13.5 ppm.

-

Indazole C3-H: A singlet or narrow triplet around δ 8.0-8.2 ppm.

-

Aromatic C4-H: A doublet (or singlet if coupling is minimal) around δ 7.6-7.8 ppm.

-

Aromatic C6-H: A doublet (or singlet) around δ 7.4-7.5 ppm.

-

Ethyl -CH₂-: A quartet around δ 2.8-3.0 ppm.

-

Ethyl -CH₃: A triplet around δ 1.2-1.4 ppm.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected aromatic signals between δ 110-145 ppm. The C-Br carbon (C5) will be significantly shifted.

-

Ethyl group carbons will appear upfield (~δ 20-30 ppm for -CH₂- and ~δ 10-15 ppm for -CH₃).

-

-

Mass Spectrometry (EI or ESI):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 224 and 226.

-

Common fragmentation patterns would include the loss of the ethyl group (-29) or bromine (-79/81).

-

Synthesis and Purification

The synthesis of substituted indazoles often begins with appropriately functionalized anilines. The following proposed pathway is a robust and logical approach for the laboratory-scale synthesis of this compound.

Retrosynthetic Analysis

The primary disconnection strategy involves a cyclization reaction, tracing the indazole back to a diazotized aniline precursor, which in turn originates from a commercially available or readily synthesized substituted aniline.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Protocol

This synthesis proceeds in three main steps from 4-Bromo-2-ethylaniline. The choice of reagents and conditions is based on established, reliable transformations in heterocyclic chemistry.[7][8]

Step 1: Nitration of 4-Bromo-2-ethylaniline

-

Rationale: Introduction of a nitro group ortho to the amine is required to facilitate the subsequent indazole ring formation. The ethyl and bromo groups direct the nitration to the desired position.

-

Protocol:

-

Cool a solution of concentrated sulfuric acid (5 mL per 1 g of starting material) to 0 °C in an ice-salt bath.

-

Slowly add 4-Bromo-2-ethylaniline (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL) and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction at 0-5 °C for 2 hours. Monitor completion by TLC.

-

Carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-Bromo-2-ethyl-3-nitroaniline.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group must be reduced to an amine to enable diazotization. Tin(II) chloride in acidic medium is a classic and effective method for this transformation.

-

Protocol:

-

Suspend 4-Bromo-2-ethyl-3-nitroaniline (1.0 eq) in ethanol.

-

Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80 °C) for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and pour it onto ice.

-

Basify the solution by slowly adding a concentrated sodium hydroxide solution until the pH is >10, which will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Amino-4-bromo-2-ethylaniline.

-

Step 3: Diazotization and Intramolecular Cyclization

-

Rationale: This is the key indazole-forming step. The newly formed amine is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the pyrazole ring.

-

Protocol:

-

Dissolve the crude 3-Amino-4-bromo-2-ethylaniline (1.0 eq) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in a small amount of water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 12-18 hours to ensure complete cyclization.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

-

Purification and Characterization Workflow

Caption: Standard workflow for the purification and characterization of the final product.

Chemical Reactivity and Key Transformations

This compound possesses two primary sites for chemical modification, making it a highly versatile building block: the nitrogen atoms of the pyrazole ring and the bromine-substituted carbon at position 5.

N-Functionalization

The indazole NH is nucleophilic and can be readily alkylated, acylated, or arylated. A key challenge is controlling the regioselectivity, as reactions can occur at either N1 or N2, leading to isomeric products. The choice of base, solvent, and electrophile can influence the N1/N2 ratio.

C5-Position Cross-Coupling Reactions

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or heteroaryl groups).

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Rationale: This protocol describes a general procedure for coupling an arylboronic acid to the C5 position, a common strategy for building molecular complexity.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent, followed by the palladium catalyst.

-

Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude material by column chromatography to yield the 5-aryl-7-ethyl-1H-indazole product.

-

Applications in Medicinal Chemistry and Drug Discovery

The indazole core is a key pharmacophore in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron.[1][2] This validates the scaffold's ability to interact with biological targets in a therapeutically meaningful way.

Role as a Versatile Synthetic Building Block

This compound is not an end-product but a strategic intermediate. Its two points of diversity (N1 and C5) allow for the rapid generation of chemical libraries for screening. The ethyl group at C7 provides a specific steric and electronic profile that can be used to fine-tune a molecule's properties, such as its binding affinity, selectivity, or metabolic stability, compared to the more common methyl or hydrogen substituents.[5]

Caption: Diversification strategy using this compound as a core scaffold.

Potential Therapeutic Targets

Based on the activities of related indazole derivatives, compounds derived from this compound are promising candidates for targeting a range of diseases:

-

Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.[5]

-

Neurology: As modulators of serotonin receptors or other CNS targets.[5][9]

-

Inflammatory Diseases: As inhibitors of enzymes involved in inflammatory pathways.[1]

-

Metabolic Disorders: Some indazole derivatives have shown potential as α-glucosidase inhibitors for managing diabetes.[1]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and development. Its strategic placement of functional groups—a reactive bromine atom for cross-coupling and a nucleophilic NH for substitution—provides chemists with a powerful and flexible platform for creating novel molecular architectures. The insights and protocols provided in this guide serve as a comprehensive resource for scientists aiming to leverage the unique properties of this compound in their research endeavors.

References

-

Amerigo Scientific. This compound. [Link]

-

Wikipedia. VU6067416. [Link]

-

PubChem. 5-bromo-7-nitro-1H-indazole. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole Derivatives [bldpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. VU6067416 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-7-ethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 5-Bromo-7-ethyl-1H-indazole. As direct experimental data for this specific molecule is not widely published, this document serves as a robust methodological blueprint. We will leverage established principles of spectroscopic analysis and data from closely related analogues to predict, interpret, and ultimately confirm the molecular structure. This approach mirrors the real-world challenges faced by researchers in characterizing new chemical entities.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, stem from their unique bicyclic structure, which can be extensively functionalized.[1][2] The precise characterization of novel indazole analogues, such as this compound, is a critical first step in the drug discovery and development pipeline, ensuring the unequivocal identification of the active pharmaceutical ingredient (API) and its potential metabolites.

The synthesis of substituted indazoles can be achieved through various routes, often starting from substituted anilines. For instance, the synthesis of 5-bromo-1H-indazole can be accomplished from 4-bromo-2-methylaniline through a cyclization reaction.[3] The introduction of an ethyl group at the 7-position would likely involve a starting material with this substituent already in place or a subsequent functionalization step.

A Multi-Faceted Approach to Structure Confirmation

The unequivocal determination of a molecule's structure is not reliant on a single technique but rather on the convergence of evidence from multiple analytical methodologies. This guide will focus on a synergistic workflow employing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in the gold standard of X-ray crystallography for absolute confirmation.

Part 1: Mass Spectrometry – The Molecular Blueprint

Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a new compound. For halogenated molecules like this compound, MS provides a characteristic isotopic signature that is highly informative.

Expected Mass Spectrum of this compound

The presence of a single bromine atom is readily identifiable due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance.[4][5] This results in a pair of peaks in the mass spectrum for the molecular ion ([M]+•) and any bromine-containing fragments, separated by 2 m/z units and having roughly equal intensities.[4][5]

Table 1: Predicted Mass Spectrometry Data for C9H9BrN2

| Ion | Predicted m/z | Notes |

| [M]+• | 224/226 | Molecular ion peak, showcasing the characteristic 1:1 isotopic pattern for one bromine atom. |

| [M-CH3]+ | 209/211 | Loss of a methyl radical from the ethyl group. |

| [M-C2H5]+ | 195/197 | Loss of the ethyl group, a common fragmentation for N-alkylated compounds. |

| [M-Br]+ | 145 | Loss of the bromine atom. |

| [C7H5N2]+ | 117 | Fragment corresponding to the indazole core after loss of bromine and the ethyl group. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Perform analysis in both positive and negative ion modes to maximize the detection of the molecular ion and key fragments.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C9H9BrN2. The high resolution of the instrument allows for the confirmation of the elemental formula. Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.

Part 2: NMR Spectroscopy – Assembling the Pieces

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[6] A suite of 1D and 2D NMR experiments provides a complete picture of the carbon skeleton and the placement of protons.

Predicted 1H NMR Spectrum

The 1H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we can predict the following signals:

-

Aromatic Protons: The indazole core has three aromatic protons. The bromine at position 5 and the ethyl group at position 7 will influence their chemical shifts. We expect two doublets for the protons at positions 4 and 6.

-

Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl spin system.

-

N-H Proton: The proton on the nitrogen of the indazole ring will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

Predicted 13C NMR Spectrum

The 13C NMR spectrum will show signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on the known effects of bromo and ethyl substituents on the indazole ring.[7]

Table 2: Predicted 1H and 13C NMR Data for this compound (in DMSO-d6)

| Position | Predicted 1H δ (ppm), Multiplicity, J (Hz) | Predicted 13C δ (ppm) |

| 1 (N-H) | ~13.0, br s | - |

| 3 | ~8.1, s | ~135 |

| 4 | ~7.8, d, J ≈ 1.5 | ~122 |

| 5 | - | ~115 (C-Br) |

| 6 | ~7.2, d, J ≈ 1.5 | ~128 |

| 7 | - | ~120 (C-ethyl) |

| 7a | - | ~141 |

| 3a | - | ~125 |

| Ethyl-CH2 | ~2.9, q, J ≈ 7.5 | ~22 |

| Ethyl-CH3 | ~1.3, t, J ≈ 7.5 | ~15 |

2D NMR for Unambiguous Assignments

While 1D NMR provides essential information, 2D NMR experiments are crucial for confirming the connectivity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We expect to see a correlation between the ethyl -CH2- and -CH3 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This will definitively link the proton and carbon signals of the ethyl group and the aromatic C-H bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire structure. For example, we would expect to see correlations from the ethyl -CH2- protons to C7 and C6 of the indazole ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

1H NMR: Acquire a standard spectrum with 16-32 scans.

-

13C NMR: Acquire a proton-decoupled spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

-

-

2D Spectra Acquisition:

-

Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameters, adjusting as necessary for the specific sample.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

Part 3: X-ray Crystallography – The Definitive Proof

For novel compounds, particularly those intended for pharmaceutical development, X-ray crystallography provides the ultimate, unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in a single crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow high-quality single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters.

-

Structure Validation: The final structure should be validated using software such as checkCIF to ensure its quality and correctness.

Conclusion: A Self-Validating System

By systematically applying the methodologies outlined in this guide, a researcher can confidently elucidate the structure of this compound. The process is inherently self-validating: the molecular formula from HRMS must be consistent with the number of signals in the 13C NMR and the integration of the 1H NMR. The connectivity proposed from 2D NMR must align with the observed fragmentation patterns in the mass spectrum. Finally, a successfully solved crystal structure provides the ultimate confirmation of the spectroscopic interpretations. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a critical foundation for all subsequent research and development activities.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... Retrieved from [Link]

-

Glycogen Bioscience. (n.d.). 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-1H-indazole-7-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

-

National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Bromo-7-ethyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and Its Spectroscopic Implications

5-Bromo-7-ethyl-1H-indazole possesses a bicyclic aromatic structure with a bromine atom and an ethyl group as substituents. The positions of these substituents and the inherent electronic properties of the indazole ring system are key determinants of its spectroscopic signature. Understanding the interplay of these features is crucial for the accurate interpretation of the spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic protons, the ethyl group protons, and the N-H proton of the indazole ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | br s | 1H | N-H | The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration. |

| ~7.8 | s | 1H | H-3 | The proton at position 3 is a singlet and is generally the most downfield of the aromatic protons in the indazole ring system. |

| ~7.5 | d | 1H | H-4 | This proton is a doublet due to coupling with H-6. The bromine at position 5 will influence its chemical shift. |

| ~7.3 | d | 1H | H-6 | This proton is a doublet due to coupling with H-4. |

| ~2.9 | q | 2H | -CH₂- | The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. |

| ~1.4 | t | 3H | -CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-